molecular formula C9H15NO3 B14444545 (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one CAS No. 74609-82-8

(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one

Cat. No.: B14444545
CAS No.: 74609-82-8
M. Wt: 185.22 g/mol
InChI Key: BMLDIOZTYLEOBJ-SVRRBLITSA-N
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Description

(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound is characterized by its cyclohexanone core, substituted with three methyl groups and a nitro group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 3,5,5-trimethylcyclohexanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the nitration process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: (2S,3R)-3,5,5-Trimethyl-2-aminocyclohexan-1-one.

    Oxidation: Various nitroso derivatives.

    Substitution: Corresponding substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-Tartaric Acid: Another chiral compound with two stereogenic centers, used in stereochemistry studies.

    (2R,3R)-2,3-Dibromobutane: A stereoisomer with similar structural features but different functional groups.

Uniqueness

(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

74609-82-8

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S,3R)-3,5,5-trimethyl-2-nitrocyclohexan-1-one

InChI

InChI=1S/C9H15NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h6,8H,4-5H2,1-3H3/t6-,8+/m1/s1

InChI Key

BMLDIOZTYLEOBJ-SVRRBLITSA-N

Isomeric SMILES

C[C@@H]1CC(CC(=O)[C@H]1[N+](=O)[O-])(C)C

Canonical SMILES

CC1CC(CC(=O)C1[N+](=O)[O-])(C)C

Origin of Product

United States

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